molecular formula C15H13ClO3 B15150860 Methyl 2-[(4-chlorophenyl)methoxy]benzoate CAS No. 52803-82-4

Methyl 2-[(4-chlorophenyl)methoxy]benzoate

Cat. No.: B15150860
CAS No.: 52803-82-4
M. Wt: 276.71 g/mol
InChI Key: GCSGESIMIISVRA-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a 4-chlorophenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)methoxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 4-chlorophenylmethoxy group. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with methyl 2-hydroxybenzoate in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chlorophenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[(4-chlorophenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoate
  • Methyl 3-chloro-4-(4-chlorophenyl)-4-oxo-2-butenoate
  • Methyl 2-[hydroxy(phenyl)methyl]-3-methoxy-3-butenoate

Uniqueness

Methyl 2-[(4-chlorophenyl)methoxy]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-chlorophenylmethoxy group enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

Methyl 2-[(4-chlorophenyl)methoxy]benzoate, an organic compound with the molecular formula C15H13ClO3, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into its biological activity, supported by detailed research findings and comparative data.

Chemical Structure and Properties

The compound features a benzoate group substituted with a methoxy group and a para-chlorophenyl moiety. The presence of the chlorine atom enhances its lipophilicity, which may influence its interactions within biological systems. The aromatic structure contributes to its chemical reactivity, making it a candidate for various pharmacological applications.

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. It may modulate enzyme activities by binding to active sites or altering receptor functions, leading to therapeutic effects in inflammation models.

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-methoxybenzoateMethoxy group on para positionCommonly used in flavoring and fragrance
Methyl 3-chloro-4-methoxybenzoateChlorine at meta positionExhibits different reactivity patterns
Methyl 2-(4-fluorophenyl)benzoateFluorine instead of chlorinePotentially different biological activity
Methyl 3-(trifluoromethyl)benzoateTrifluoromethyl groupIncreased lipophilicity

The unique combination of functional groups in this compound influences both its chemical reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound effectively reduced inflammation markers in cellular models, suggesting its potential for treating inflammatory diseases.
  • Antimicrobial Efficacy : In one study, this compound showed significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antimicrobial potential .

Properties

CAS No.

52803-82-4

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)13-4-2-3-5-14(13)19-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3

InChI Key

GCSGESIMIISVRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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